7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate compound
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylacetophenone: Shares the trifluoromethyl group, contributing to similar chemical properties.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with distinct applications.
4-(Trifluoromethyl)phenyl thiourea: Contains the trifluoromethyl group and is used in different chemical contexts.
Uniqueness
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and the quinoline core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H21F3N2O4 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-33-17-7-5-13(6-8-17)14-9-19-22(20(30)10-14)18(12-21(31)29-19)23(32)28-16-4-2-3-15(11-16)24(25,26)27/h2-8,11,14,18H,9-10,12H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
QBHMPUWJMSMWBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)C2 |
Origin of Product |
United States |
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